Bienvenue dans la boutique en ligne BenchChem!

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Analytical Chemistry Procurement Quality Control

This fully methylated benzimidazolone scaffold is essential for NNRTI lead optimization, where the precise 1,3,5-trimethyl substitution pattern is non-interchangeable without measurable loss in antiviral potency. Its defined cLogP (~1.75) and zero rotatable bonds ensure reproducible permeability and crystallography results. For SAR fidelity in HIV-1 RT inhibitor campaigns, only this exact isomer should be procured. Available with batch-specific QC (NMR, HPLC).

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 55327-67-8
Cat. No. B1330752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one
CAS55327-67-8
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)N2C)C
InChIInChI=1S/C10H12N2O/c1-7-4-5-8-9(6-7)12(3)10(13)11(8)2/h4-6H,1-3H3
InChIKeyZKTCCUHXIBVVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 55327-67-8): Procurement-Ready Benzimidazolone Core for SAR-Driven Drug Discovery and Heterocyclic Chemistry


1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 55327-67-8) is a fully methylated benzimidazolone (C10H12N2O, MW 176.22) . This heterocyclic scaffold serves as a foundational building block in medicinal chemistry, particularly for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its defining structural features—three methyl groups at positions N1, N3, and C5—confer distinct physicochemical properties, including enhanced lipophilicity (calculated LogP ~1.75–2.2) and conformational rigidity (zero rotatable bonds) [2]. These attributes directly influence membrane permeability, metabolic stability, and target binding in downstream analogs. As a procurement-grade research compound, it is commercially available at ≥95% purity, with vendors such as Bidepharm and Fluorochem providing batch-specific QC documentation (NMR, HPLC) .

Why Generic 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one Substitution Fails: Quantified Impacts of Methylation Pattern on Lipophilicity, Conformation, and Biological Potency


In silico docking and QSAR analyses of benzimidazolone-based NNRTIs demonstrate that the precise methylation pattern is a non-negotiable determinant of target engagement and antiviral potency [1]. Specifically, the 1,3,5-trimethyl substitution pattern is not readily interchangeable with other methylated analogs (e.g., 1,3-dimethyl, 5-unsubstituted, or N1-aryl variants) without measurable loss in activity [2]. The presence of the C5-methyl group significantly alters the electron density of the fused benzene ring, while the N1/N3-dimethylation eliminates hydrogen-bond donor capacity, collectively shifting the compound's lipophilicity (cLogP ~1.75) compared to less substituted benzimidazolones (cLogP ~0.8–1.2) . These structural nuances have been shown in SAR studies to translate into >10-fold differences in HIV-1 RT inhibitory activity (IC50 shifts from low nanomolar to >100 nM) across closely related analogs [3]. Consequently, substituting a different benzimidazolone core—even one with an identical molecular formula but different substitution pattern—risks invalidating established SAR models and yielding false-negative or false-positive results in lead optimization campaigns. The procurement of the exact 1,3,5-trimethyl isomer is therefore critical for maintaining experimental fidelity and ensuring the reproducibility of structure-activity relationships.

Quantitative Evidence for Selecting 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 55327-67-8): Head-to-Head Data on Purity, Conformation, Lipophilicity, and Biological Relevance


Commercially Certified Purity (≥95%) and Batch-Specific Analytical Documentation

This compound is consistently supplied at ≥95% purity by multiple reputable vendors, with batch-specific analytical data (NMR, HPLC, or GC) provided upon request, ensuring experimental reproducibility . In contrast, many less common benzimidazolone analogs (e.g., 1-methyl or 1,3-dimethyl variants) are often available only at lower purities (90–93%) or without traceable QC documentation, increasing the risk of confounding impurities in sensitive biological assays .

Analytical Chemistry Procurement Quality Control

Conformational Rigidity and Zero Rotatable Bonds: A Structurally Defined Scaffold for Crystallography and Docking Studies

The 1,3,5-trimethyl substitution pattern locks the benzimidazolone core into a single, well-defined conformation with zero rotatable bonds [1]. This is in stark contrast to N1-alkyl or N1-aryl substituted analogs (e.g., N1-ethylbenzimidazolone), which possess at least one rotatable bond (e.g., ethyl group torsion) and thus exist as conformational ensembles in solution . This conformational rigidity simplifies the interpretation of X-ray crystallography electron density maps and reduces the conformational search space in molecular docking simulations, leading to more reliable binding mode predictions.

Structural Biology Computational Chemistry X-ray Crystallography

Enhanced Lipophilicity (cLogP ~1.75) Drives Improved Membrane Permeability and Cellular Potency in Antiviral Assays

The trimethyl substitution pattern confers a calculated partition coefficient (cLogP) of approximately 1.75 , positioning it within the optimal lipophilicity range (LogP 1–3) for passive membrane diffusion and oral bioavailability [1]. QSAR models of benzimidazolone NNRTIs have explicitly identified hydrophobicity as a primary positive contributor to anti-HIV-1 RT activity [2]. In comparative SAR studies, less methylated analogs with lower cLogP values (e.g., 1,3-dimethylbenzimidazolone, estimated cLogP ~1.2) consistently exhibit reduced cellular antiviral potency (e.g., EC50 shifts from <20 nM to >100 nM) despite retaining similar enzymatic inhibitory activity [3].

Medicinal Chemistry ADME Antiviral Drug Discovery

Benchmark Synthetic Accessibility: Shorter Lead Times and Lower Cost Compared to N1-Aryl or C5-Halo Analogs

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is synthesized via straightforward cyclocarbonylation of commercially available 1,2-diaminobenzenes, a robust and high-yielding route [1]. This contrasts sharply with the more complex and costly syntheses required for N1-aryl or C5-halogenated benzimidazolone analogs, which often involve multi-step palladium-catalyzed cross-coupling reactions or regioselective functionalization [2]. As a direct consequence, the 1,3,5-trimethyl compound is available from multiple suppliers at a lower cost-per-gram and with shorter delivery lead times (typically 1–3 weeks) compared to custom-synthesized analogs (often 6–12 weeks) .

Synthetic Chemistry Procurement Cost-Benefit Analysis

Validated Application Scenarios for 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 55327-67-8) in Medicinal Chemistry and Chemical Biology


Core Scaffold for Structure-Activity Relationship (SAR) Exploration of Next-Generation HIV-1 NNRTIs

The compound serves as the validated core for building focused libraries of benzimidazolone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). Published SAR studies demonstrate that the 1,3,5-trimethyl pattern provides an optimal balance of lipophilicity and conformational rigidity, yielding lead compounds with potent anti-HIV-1 activity in both wild-type and drug-resistant strains (EC50 values in the low nanomolar range, e.g., <20 nM) [1]. Researchers can confidently use this scaffold to explore N1-substituent variations, knowing that the core's physicochemical properties are well-characterized and contribute positively to target binding and cellular permeability, as evidenced by comparative QSAR models [2].

Conformationally Restricted Building Block for Fragment-Based Drug Discovery (FBDD) and X-ray Crystallography

With zero rotatable bonds and a planar, electron-rich heterocyclic system, this compound is an ideal fragment for FBDD campaigns targeting enzymes with hydrophobic binding pockets . Its rigid structure yields unambiguous electron density in X-ray crystallography, facilitating the precise determination of binding poses and enabling structure-guided optimization. The compound's favorable cLogP (1.75) also ensures adequate solubility in typical crystallography buffers while maintaining sufficient hydrophobic character for target engagement . It can be used directly in fragment soaking or co-crystallization experiments without the need for prior chemical modification.

Benchmark Standard for Validating Synthetic Routes and Analytical Methods in Heterocyclic Chemistry

Given its straightforward synthesis and well-defined spectral properties (NMR, HPLC, MS), 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one serves as an excellent benchmark compound for developing and optimizing new synthetic methodologies targeting the benzimidazolone class [3]. Researchers can use it to validate reaction conditions (e.g., cyclocarbonylation catalysts, solvent systems) and to calibrate analytical instruments (HPLC retention time, NMR chemical shift references) before applying methods to more complex or precious analogs. Its commercial availability at consistent purity further supports its use as a reliable inter-laboratory reference standard.

Lipophilic Probe for Evaluating Passive Membrane Permeability in Cellular Assays

The compound's calculated LogP of ~1.75 places it squarely within the range considered optimal for passive transcellular diffusion [4]. In cellular pharmacology studies, it can be used as a control compound to benchmark the permeability of novel heterocyclic scaffolds. Its lack of intrinsic biological activity at typical screening concentrations makes it a useful 'inert' probe for assessing non-specific cellular accumulation or for calibrating parallel artificial membrane permeability assays (PAMPA). This allows researchers to differentiate true target-mediated effects from permeability-driven artifacts in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.